molecular formula C21H25NO4S B15029248 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methoxybenzamide

Cat. No.: B15029248
M. Wt: 387.5 g/mol
InChI Key: OVFLWBKMHYCZCR-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methoxybenzamide is a benzamide derivative featuring a sulfone-containing tetrahydrothiophene (dioxidotetrahydrothiophen-3-yl) group and a 4-ethylbenzyl substituent.

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-methoxybenzamide

InChI

InChI=1S/C21H25NO4S/c1-3-16-7-9-17(10-8-16)14-22(19-11-12-27(24,25)15-19)21(23)18-5-4-6-20(13-18)26-2/h4-10,13,19H,3,11-12,14-15H2,1-2H3

InChI Key

OVFLWBKMHYCZCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-methoxybenzamide, a compound with the molecular formula C23H29NO4S, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential applications in pharmacology.

  • Molecular Formula : C23H29NO4S
  • Molar Mass : 415.55 g/mol
  • CAS Number : 579442-17-4

Synthesis

The compound is synthesized through a series of chemical reactions involving thioether functionalities and various acetamide residues. The synthesis typically employs methods such as S-alkylation and the use of oxadiazole derivatives to enhance biological activity .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit moderate antioxidant activity. In vitro studies have shown that these compounds can scavenge free radicals, suggesting potential protective effects against oxidative stress .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In particular, studies have demonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values indicating effective dose-response relationships. For instance, related compounds in the same class have exhibited IC50 values ranging from 11.20 to 59.61 µg/ml after 72 hours of treatment .

CompoundCell LineIC50 (µg/ml)Treatment Duration
11bA54911.2072 hours
11cA54915.7372 hours
13bA54959.6172 hours
14bA54927.6672 hours

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with apoptosis and cell proliferation. Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer progression and oxidative stress response .

Case Studies

Case Study 1: Anticancer Activity
A study published in Elsevier explored a new class of oxadiazole-thioether derivatives, including this compound. The findings indicated that these compounds significantly inhibited the growth of A549 cells and highlighted the potential for developing new anticancer therapies based on their structure .

Case Study 2: Antioxidant Potential
Another investigation focused on the antioxidant capabilities of related thioether compounds. The results demonstrated that these derivatives could effectively reduce oxidative damage in cellular models, suggesting their utility in treating diseases characterized by oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

The target compound’s 3-methoxybenzamide moiety differentiates it from analogs with alternative substituents:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide () replaces the 3-methoxy group with a 4-hexyloxy chain, increasing lipophilicity and steric bulk. This substitution may enhance membrane permeability but reduce solubility in polar solvents .
  • BH52029 () incorporates a 7-methyl-4-oxo-4H-chromene-2-carboxamide group, introducing a conjugated chromene ring system. This structural feature could enhance π-π stacking interactions or alter electronic properties compared to the simpler benzamide in the target compound .
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks the sulfone and ethylbenzyl groups but includes a hydroxy-dimethylethyl directing group, which is advantageous for metal-catalyzed C–H functionalization reactions .
Table 1: Substituent Comparison
Compound Benzamide Substituent Additional Groups Key Properties
Target Compound 3-methoxy 4-ethylbenzyl, dioxidotetrahydrothiophen Balanced polarity, moderate lipophilicity
Compound 4-hexyloxy 4-isopropylbenzyl, dioxidotetrahydrothiophen High lipophilicity, bulky substituents
BH52029 () Chromene-2-carboxamide 7-methyl, 4-oxo Extended conjugation, rigid structure
Compound 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group

Modifications on the Benzyl and Sulfone Moieties

The 4-ethylbenzyl group in the target compound contrasts with 4-isopropylbenzyl () and 4-propan-2-ylbenzyl ().

The dioxidotetrahydrothiophen-3-yl sulfone group is a recurring motif in analogs (). This moiety enhances solubility in polar solvents and may participate in hydrogen bonding or sulfone-specific interactions in biological systems .

Electronic and Steric Effects

  • Methoxy vs. Nitro Groups : Unlike nitro-substituted benzamides (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide in ), the target compound’s methoxy group is electron-donating, which could increase electron density on the aromatic ring and influence reactivity or binding interactions .
  • Chromene vs.

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